2-Propyn-1-ol, 3-(2-pyrazinyl)-
Overview
Description
2-Propyn-1-ol, 3-(2-pyrazinyl)- is a chemical compound that contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol . The molecule contains a total of 16 atoms, including 6 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of 2-Propyn-1-ol, 3-(2-pyrazinyl)- includes a six-membered aromatic ring, a hydroxyl group, and a primary alcohol . The chemical formula can be written as C7H6N2O .Scientific Research Applications
Medicinal Chemistry
This compound has been mentioned in the context of medicinal chemistry, where it could serve as a building block for more complex molecules with potential therapeutic effects .
Organic Synthesis
It is also known as an intermediate in organic synthesis, particularly in the construction of target molecules with heterocyclic structures .
Corrosion Inhibition
Related compounds, such as propargyl alcohol, are used as corrosion inhibitors, which suggests that 3-(pyrazin-2-yl)prop-2-yn-1-ol may have similar applications .
Metal Complex Solutions
It may be used in metal complex solutions due to its structural properties .
Solvent Stabilization
The compound could act as a solvent stabilizer in various chemical reactions .
Electroplating
As an additive in electroplating, it could enhance the brightness of metal surfaces .
Mechanism of Action
Target of Action
The primary target of 3-(pyrazin-2-yl)prop-2-yn-1-ol is the cyclic GMP-AMP synthase (cGAS) . cGAS is a cytosolic DNA sensor that plays a critical role in innate immunity . It acts as a nucleotidyl transferase that catalyzes ATP and GTP to form cyclic GMP-AMP (cGAMP), which is a key player in the immune response .
Mode of Action
3-(pyrazin-2-yl)prop-2-yn-1-ol interacts with its target, cGAS, by binding directly to the protein . This compound has been identified as a covalent inhibitor of cGAS, binding covalently to Cys419 of cGAS . This interaction inhibits the activity of cGAS, thereby modulating the immune response .
Pharmacokinetics
The compound’s stability is known to be influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety .
Action Environment
The action of 3-(pyrazin-2-yl)prop-2-yn-1-ol is influenced by environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is synthesized and stored . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of other molecules that can interact with cGAS .
properties
IUPAC Name |
3-pyrazin-2-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFKZJQFPOHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-ol, 3-(2-pyrazinyl)- | |
CAS RN |
1175087-43-0 | |
Record name | 3-(pyrazin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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